molecular formula C19H27ClN4O4S B12698202 1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154662-98-3

1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12698202
CAS No.: 154662-98-3
M. Wt: 443.0 g/mol
InChI Key: GJCPHHSQWUUVKC-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution with the Phenyl Group: The next step involves the introduction of the 3,5-dimethoxy-4-ethoxyphenyl group onto the thiadiazole ring. This can be done through a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidineacetamide Moiety: The final step is the attachment of the piperidineacetamide group to the thiadiazole ring. This can be achieved through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may have applications in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Other compounds in this class include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Piperidine Derivatives: Similar compounds include piperidine-4-carboxamide and piperidine-4-carboxylic acid.

Uniqueness

1-Piperidineacetamide, N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole or piperidine derivatives.

Properties

CAS No.

154662-98-3

Molecular Formula

C19H27ClN4O4S

Molecular Weight

443.0 g/mol

IUPAC Name

N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C19H26N4O4S.ClH/c1-4-27-17-14(25-2)10-13(11-15(17)26-3)18-21-22-19(28-18)20-16(24)12-23-8-6-5-7-9-23;/h10-11H,4-9,12H2,1-3H3,(H,20,22,24);1H

InChI Key

GJCPHHSQWUUVKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)CN3CCCCC3)OC.Cl

Origin of Product

United States

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